molecular formula C10H15NO2 B14847092 4-Amino-3-(tert-butoxy)phenol

4-Amino-3-(tert-butoxy)phenol

Cat. No.: B14847092
M. Wt: 181.23 g/mol
InChI Key: RWFXEJDSGKKBMH-UHFFFAOYSA-N
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Description

4-Amino-3-(tert-butoxy)phenol is a substituted phenol derivative characterized by an amino group at the para position and a bulky tert-butoxy group at the meta position relative to the hydroxyl group.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

4-amino-3-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C10H15NO2/c1-10(2,3)13-9-6-7(12)4-5-8(9)11/h4-6,12H,11H2,1-3H3

InChI Key

RWFXEJDSGKKBMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(tert-butoxy)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 4-nitrophenol with tert-butyl alcohol in the presence of a strong base, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a reducing agent like hydrogen gas or a metal catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(tert-butoxy)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the amino group may produce primary amines .

Scientific Research Applications

4-Amino-3-(tert-butoxy)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-(tert-butoxy)phenol involves its interaction with specific molecular targets and pathways. The amino and phenol groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 4-Amino-3-(tert-butoxy)phenol and its analogs:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
This compound C₁₀H₁₅NO₂ -NH₂ (C4), -O-tert-butyl (C3) High steric bulk, potential chiral auxiliary or drug intermediate N/A
(S)-4-Amino-3-(2-methoxynaphthalen-1-yl)phenol (10a ) C₁₇H₁₅NO₂ -NH₂ (C4), -OCH₃-naphthyl (C3) Chiral HPLC separation (99% ee), asymmetric synthesis applications [1]
4-Amino-3-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid (5m ) C₁₃H₁₅NO₇ -COOH (C4), -O-tert-butyl ester (C3) Enhanced acidity (carboxylic acid), hydrogenation precursor [2]
4-(3-(tert-butoxy)-2-hydroxypropyl)-2-methoxyphenol (3c ) C₁₅H₂₄O₄ -O-tert-butyl-propyl (C3), -OCH₃ (C2) Insecticidal activity, lipid nanoparticle encapsulation [4]
(4-Amino-3-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol C₁₄H₂₅NO₂Si -Si-protected hydroxymethyl (C3) Silyl ether protecting group, stability under basic conditions [6]

Key Observations:

Steric and Electronic Effects: The tert-butoxy group in this compound provides steric shielding, which may stabilize reactive intermediates or modulate binding in biological systems. In contrast, the methoxynaphthyl group in 10a introduces extended π-conjugation, enhancing chiral recognition in HPLC separations . The tert-butyl ester in 5m increases hydrophobicity but also introduces a labile ester bond, making it susceptible to hydrolysis compared to the stable ether linkage in the parent compound .

Biological Activity: Eugenol-derived analogs like 3c demonstrate that tert-butoxy groups enhance lipophilicity, improving encapsulation efficiency in lipid nanoparticles (up to 95% for sustained release) . This suggests that this compound could similarly benefit drug delivery systems.

Protective Group Strategies :

  • The tert-butyldimethylsilyl (TBS) group in the silyl ether analog offers orthogonal protection compared to tert-butoxy, with distinct deprotection conditions (e.g., fluoride vs. acid).

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